4-fluoro-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide
Description
4-fluoro-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide is a synthetic organic compound with the molecular formula C19H21FN4O2S. This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Properties
IUPAC Name |
4-fluoro-N-[3-(pentylamino)quinoxalin-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2S/c1-2-3-6-13-21-18-19(23-17-8-5-4-7-16(17)22-18)24-27(25,26)15-11-9-14(20)10-12-15/h4-5,7-12H,2-3,6,13H2,1H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJWVQVVXXFILM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide typically involves multiple steps, including the formation of the quinoxaline core and subsequent functionalization.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and sulfonamide positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the fluoro or sulfonamide positions .
Scientific Research Applications
4-fluoro-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-fluoro-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methyl-N-(3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl)benzenesulfonamide: Known for its antiviral properties.
3-Isopropyl-7-(2-(4-nitrophenyl)-4-oxothiazolidin-3-yl)quinoxalin-2(1H)-one: Exhibits significant biological activity against enzymes.
Uniqueness
4-fluoro-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide is unique due to its specific structural features, such as the presence of the fluoro and sulfonamide groups, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various scientific and industrial applications .
Biological Activity
The compound 4-fluoro-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide is a sulfonamide derivative that has gained attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological contexts, and related research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C18H22FN3O2S
- Molecular Weight : 357.45 g/mol
- Structural Features :
- A quinoxaline ring system.
- A benzenesulfonamide moiety.
- A pentylamino side chain.
The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors involved in disease processes. Some key mechanisms include:
- Inhibition of Enzymatic Activity : This compound has shown potential as an inhibitor of certain enzymes that are pivotal in cancer progression and inflammation.
- Modulation of Signal Transduction Pathways : It may affect pathways such as NF-kB and MAPK, which are crucial for cell survival and proliferation.
Efficacy in Disease Models
Research has demonstrated the efficacy of this compound in several preclinical models:
- Cancer : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound's ability to induce apoptosis in these cells is particularly noteworthy.
- Inflammation : The compound has also been evaluated for its anti-inflammatory properties, showing promise in reducing cytokine release in models of acute inflammation.
Case Studies
-
Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects on MDA-MB-231 (breast cancer) and PC3 (prostate cancer) cell lines.
- Findings : Treatment with varying concentrations (30 µM to 300 µM) resulted in significant reductions in cell viability, with IC50 values indicating potent activity.
-
Inflammatory Response Model :
- Objective : To assess the anti-inflammatory effects in a murine model of acute lung injury.
- Findings : Administration of the compound led to decreased levels of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.
Data Table
| Biological Activity | Cell Line/Model | Concentration (µM) | IC50 (µM) | Observations |
|---|---|---|---|---|
| Cytotoxicity | MDA-MB-231 | 30 - 300 | 50 | Significant reduction in viability |
| Cytotoxicity | PC3 | 30 - 300 | 45 | Induction of apoptosis observed |
| Anti-inflammatory | Murine model | N/A | N/A | Decreased cytokine levels |
Q & A
Q. What synthetic methodologies are recommended for preparing 4-fluoro-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide?
The synthesis typically involves coupling a quinoxaline amine derivative with a fluorinated benzenesulfonamide group. Key steps include:
- Nucleophilic substitution : Reacting 3-aminopentane with a pre-functionalized quinoxaline core under basic conditions (e.g., triethylamine in DMF) .
- Sulfonylation : Introducing the 4-fluorobenzenesulfonamide moiety via sulfonyl chloride intermediates, optimized at controlled temperatures (0–25°C) to prevent side reactions .
- Purification : Column chromatography or recrystallization using solvents like ethanol or dichloromethane to isolate the final product .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : 1H/13C NMR in DMSO-d6 or CDCl3 confirms regioselectivity of the pentylamino and sulfonamide groups (e.g., δ 8.0–8.5 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution MS validates molecular weight (expected ~409.44 g/mol for C21H16FN3O3S) and fragmentation patterns .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. What in vitro assays are suitable for preliminary anticancer activity screening?
- SRB Assay : Quantifies cytotoxicity in cancer cell lines (e.g., HEPG2 or MCF-7) by measuring cellular protein content post-treatment .
- IC50 Determination : Dose-response curves (0.1–100 µM) over 48–72 hours, with doxorubicin as a positive control .
Advanced Research Questions
Q. How does the pentylamino substituent influence structure-activity relationships (SAR) compared to analogs?
- Hydrophobic Interactions : The pentyl chain enhances membrane permeability and binding to hydrophobic pockets in targets like PI3K or topoisomerases, as seen in analogs with alkylamino groups .
- Flexibility vs. Rigidity : Longer alkyl chains (e.g., pentyl vs. methyl) improve target engagement but may reduce solubility, requiring formulation optimization .
- Comparative Data : Analogous compounds with 3-chloroanilino (IC50 = 15.6 µM) or 4-methoxypyridinyl groups (IR = 6.97%) highlight substituent-dependent efficacy .
Q. What mechanistic insights exist for its potential as a PI3K inhibitor?
- ATP-Competitive Binding : Molecular docking suggests the sulfonamide and quinoxaline groups occupy the ATP-binding site, while the fluorine enhances hydrogen bonding with kinase domains .
- Downstream Signaling : Reduces Akt phosphorylation (Ser473) in Western blot assays, confirming pathway inhibition .
Q. How does fluorination of the benzenesulfonamide moiety affect bioactivity?
- Electron-Withdrawing Effects : The 4-fluoro group increases electrophilicity, improving binding to cysteine residues in enzymatic targets .
- Metabolic Stability : Fluorine reduces oxidative metabolism in liver microsome assays, extending half-life in vivo .
Q. Can this compound act as a radiosensitizer in combination therapies?
Q. What computational tools are recommended for optimizing its pharmacokinetic profile?
- ADMET Prediction : SwissADME or ADMETLab to assess logP (~3.2), BBB permeability, and CYP450 interactions .
- Molecular Dynamics (MD) : Simulations in GROMACS to evaluate binding stability with PI3Kγ over 100 ns trajectories .
Methodological Notes
- Contradictions in Evidence : While some studies prioritize alkyl chain length for potency (e.g., pentyl > methyl) , others note trade-offs in solubility and toxicity .
- Key Data Gaps : Limited in vivo pharmacokinetic data for this specific analog; extrapolation from structurally related compounds is advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
